molecular formula C13H12ClNO5 B8478977 2-Chloroethyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate CAS No. 62760-01-4

2-Chloroethyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate

Cat. No. B8478977
CAS RN: 62760-01-4
M. Wt: 297.69 g/mol
InChI Key: MHSXTMIKGZNWFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroethyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate is a useful research compound. Its molecular formula is C13H12ClNO5 and its molecular weight is 297.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloroethyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloroethyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62760-01-4

Product Name

2-Chloroethyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate

Molecular Formula

C13H12ClNO5

Molecular Weight

297.69 g/mol

IUPAC Name

2-chloroethyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate

InChI

InChI=1S/C13H12ClNO5/c1-9(16)11(13(17)20-7-6-14)8-10-4-2-3-5-12(10)15(18)19/h2-5,8H,6-7H2,1H3

InChI Key

MHSXTMIKGZNWFF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-nitrobenzaldehyde (4.536 g), 2-chloroethyl acetoacetate (4.94 g) and piperidine (110 mg) in benzene (18 ml) and acetic acid (360 mg) was refluxed for an hour under azeotropic dehydration. The reaction mixture was washed with water and dried. The solvent was distilled off to give an reddish oil of 2-chloroethyl 2-(2-nitrobenzylidene)acetoacetate, and thus obtained oil was treated with ethyl 3-amino-4,4-diethoxycrotonate (7.1 g) to give yellow granules of 2-chloroethyl 2-methyl-4-(2-nitrophenyl)- 5-ethoxycarbonyl-6-diethoxymethyl1,4 -dehydropyridine-3-carboxylate, m.p. 82° to 84° C. (recrystallized from diisopropyl ether).
Quantity
4.536 g
Type
reactant
Reaction Step One
Quantity
4.94 g
Type
reactant
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.